molecular formula C21H17ClN2O2 B4989038 2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide

2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide

Cat. No.: B4989038
M. Wt: 364.8 g/mol
InChI Key: UREWCNWKOZSJSU-UHFFFAOYSA-N
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Description

2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 2-chloro group and a 3-[(2-methylphenyl)carbamoyl]phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(3-aminophenyl)benzamide, which is then reacted with 2-methylphenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triflumuron: 2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, used as an insecticide.

    3-chloro-N-(2-methylphenyl)benzamide: A related compound with similar structural features.

Uniqueness

2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-chloro group and a 3-[(2-methylphenyl)carbamoyl]phenyl group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[3-[(2-methylphenyl)carbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-14-7-2-5-12-19(14)24-20(25)15-8-6-9-16(13-15)23-21(26)17-10-3-4-11-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWCNWKOZSJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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